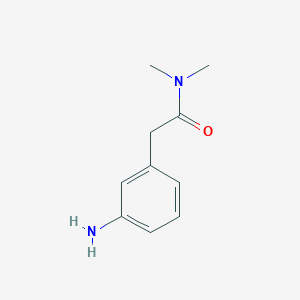

2-(3-aminophenyl)-N,N-dimethylacetamide

CAS No.: 58730-43-1

Cat. No.: VC3354070

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58730-43-1 |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 2-(3-aminophenyl)-N,N-dimethylacetamide |

| Standard InChI | InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7,11H2,1-2H3 |

| Standard InChI Key | UWEZXIIXUNXITL-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)CC1=CC(=CC=C1)N |

| Canonical SMILES | CN(C)C(=O)CC1=CC(=CC=C1)N |

Introduction

Chemical Identity and Structural Characteristics

2-(3-aminophenyl)-N,N-dimethylacetamide is an organic compound characterized by an acetamide group connected to a meta-aminophenyl ring system. This structural arrangement confers unique chemical properties and reactivity patterns that distinguish it from related isomeric compounds.

Chemical Identifiers

The compound can be identified through various standard chemical nomenclature systems, as detailed in Table 1.

Table 1: Chemical Identifiers of 2-(3-aminophenyl)-N,N-dimethylacetamide

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 58730-43-1 |

| Chemical Name (IUPAC) | 2-(3-aminophenyl)-N,N-dimethylacetamide |

| Synonyms | Benzeneacetamide, 3-amino-N,N-dimethyl-; 2-(3-aminophenyl)-N,N-dimethylacetamide |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| CBNumber | CB62526500 |

The compound possesses a distinctive chemical structure that facilitates its identification and characterization in analytical procedures .

Physical and Chemical Properties

The physical and chemical properties of 2-(3-aminophenyl)-N,N-dimethylacetamide significantly influence its behavior in various experimental contexts and its potential applications in research and development.

Physical Properties

The compound exhibits several notable physical characteristics that are summarized in Table 2.

Table 2: Physical Properties of 2-(3-aminophenyl)-N,N-dimethylacetamide

| Property | Value | Status |

|---|---|---|

| Physical State | Solid | Predicted |

| Boiling Point | 350.8±25.0 °C | Predicted |

| Density | 1.100±0.06 g/cm³ | Predicted |

| LogP | 4.38±0.10 | Predicted |

| Appearance | Not specified | - |

| Solubility | Soluble in polar organic solvents | Predicted |

Many of these properties are predicted rather than experimentally determined, indicating a need for further experimental verification .

Chemical Reactivity

The chemical structure of 2-(3-aminophenyl)-N,N-dimethylacetamide contains several reactive functional groups:

-

The amino group (-NH₂) at the meta position of the phenyl ring can participate in various reactions typical of aromatic amines, including diazotization, nucleophilic substitution, and acylation.

-

The acetamide moiety (-CH₂-CO-N(CH₃)₂) provides sites for potential hydrolysis, reduction, and other transformations.

These reactive centers make the compound versatile in organic synthesis applications.

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302-H312-H332 (Harmful if swallowed, in contact with skin, or if inhaled) |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection) |

These classifications indicate that the compound possesses moderate acute toxicity through multiple exposure routes .

Synthesis Methods

The synthesis of 2-(3-aminophenyl)-N,N-dimethylacetamide involves specific chemical transformations to achieve the desired structure.

Synthetic Pathways

One documented synthetic route for 2-(3-aminophenyl)-N,N-dimethylacetamide starts from 3-nitrophenylacetic acid as a precursor . This process typically involves:

-

Conversion of 3-nitrophenylacetic acid to an activated intermediate (such as an acid chloride or mixed anhydride).

-

Reaction with dimethylamine to form the dimethylamide.

-

Reduction of the nitro group to an amino group.

The final reduction step is typically achieved using reducing agents such as hydrogen with a suitable catalyst (Pd/C, Pt, or Ni) or chemical reducing agents like iron or zinc in acidic conditions.

Purification Techniques

After synthesis, purification methods may include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel

-

Preparative HPLC for high-purity requirements

These methods help ensure the removal of reaction by-products and unreacted starting materials.

| Manufacturer | Product Number | Package Size | Price (USD) | Updated |

|---|---|---|---|---|

| TRC | A620405 | 50 mg | $45 | 2021-12-16 |

| AK Scientific | 8663BB | 1 g | $454 | 2021-12-16 |

| ChemBridge Corporation | BB-4032498 | 250 mg | $99 | 2021-12-16 |

This pricing information indicates that the compound is relatively specialized and produced in limited quantities, primarily for research purposes .

Research Limitations and Future Directions

Despite its potential utility, comprehensive research on 2-(3-aminophenyl)-N,N-dimethylacetamide remains somewhat limited in the scientific literature.

Knowledge Gaps

Several areas require further investigation:

-

Detailed pharmacokinetic studies and toxicity profiling

-

Comprehensive evaluation of chemical reactivity under various conditions

-

Structure-activity relationship studies in biological systems

-

Optimization of synthetic routes for improved yields and purity

-

Exploration of potential applications in materials science and catalysis

Future Research Opportunities

Future research could focus on:

-

Development of efficient and scalable synthetic methods

-

Evaluation of the compound's potential as a pharmacophore in drug discovery

-

Investigation of its utility as a building block in complex molecule synthesis

-

Assessment of structure-property relationships in various material applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume